molecular formula C24H26N4O8 B12394778 Pomalidomide-C6-NHS ester

Pomalidomide-C6-NHS ester

Cat. No.: B12394778
M. Wt: 498.5 g/mol
InChI Key: ILGPYPXJZZUYRL-UHFFFAOYSA-N
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Description

Pomalidomide-C6-NHS ester is a synthesized E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based cereblon ligand and NHS ester linker . This compound is primarily used in scientific research, particularly in the development of protein degraders and other therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-C6-NHS ester involves the conjugation of Pomalidomide with an NHS ester linker. One common method involves the reaction of Pomalidomide with a suitable linker containing an NHS ester group under controlled conditions . The reaction typically requires a coupling agent and a suitable solvent to facilitate the formation of the conjugate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. Continuous flow synthesis methods have been developed to improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C6-NHS ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Coupling Agents: Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).

    Solvents: Suitable solvents include DMF (dimethylformamide) and DMSO (dimethyl sulfoxide).

Major Products Formed

The major products formed from these reactions include the this compound conjugate and its hydrolyzed form, the corresponding carboxylic acid .

Properties

Molecular Formula

C24H26N4O8

Molecular Weight

498.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoate

InChI

InChI=1S/C24H26N4O8/c29-17-10-9-16(22(33)26-17)27-23(34)14-6-5-7-15(21(14)24(27)35)25-13-4-2-1-3-8-20(32)36-28-18(30)11-12-19(28)31/h5-7,16,25H,1-4,8-13H2,(H,26,29,33)

InChI Key

ILGPYPXJZZUYRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)ON4C(=O)CCC4=O

Origin of Product

United States

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